Des(isopropylthiazolyl) Hydantoin-oxazolidinone Ritonavir
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Overview
Description
Des(isopropylthiazolyl) Hydantoin-oxazolidinone Ritonavir is a complex organic compound with the molecular formula C30H32N4O6S and a molecular weight of 576.66 g/mol . It is a derivative of Ritonavir, a well-known antiretroviral medication used to treat and prevent HIV/AIDS. This compound is often studied for its potential as an impurity in Ritonavir formulations and its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Des(isopropylthiazolyl) Hydantoin-oxazolidinone Ritonavir involves multiple steps, including the formation of hydantoin and oxazolidinone rings. The process typically starts with the preparation of intermediate compounds, followed by cyclization reactions to form the desired rings. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions of temperature and pressure .
Industrial Production Methods: In an industrial setting, the production of this compound requires large-scale reactors and precise control over reaction parameters. The process involves the use of high-purity starting materials and advanced purification techniques to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions: Des(isopropylthiazolyl) Hydantoin-oxazolidinone Ritonavir undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles/Electrophiles: Various organic and inorganic compounds depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinone derivatives, while reduction may produce hydantoin derivatives .
Scientific Research Applications
Des(isopropylthiazolyl) Hydantoin-oxazolidinone Ritonavir has several scientific research applications, including:
Chemistry: Used as a reference standard for impurity profiling in Ritonavir formulations.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential as a therapeutic agent or as a model compound for drug development.
Mechanism of Action
The mechanism of action of Des(isopropylthiazolyl) Hydantoin-oxazolidinone Ritonavir involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or proteins, thereby affecting various biochemical processes. The exact molecular targets and pathways involved are still under investigation, but it is thought to share some similarities with Ritonavir’s mechanism of action .
Comparison with Similar Compounds
Ritonavir: The parent compound, used as an antiretroviral medication.
Lopinavir: Another antiretroviral drug with a similar structure and mechanism of action.
Saquinavir: A protease inhibitor used in the treatment of HIV/AIDS.
Uniqueness: Des(isopropylthiazolyl) Hydantoin-oxazolidinone Ritonavir is unique due to its specific structural modifications, which may confer different chemical and biological properties compared to its parent compound and other similar drugs. These modifications can affect its stability, solubility, and interactions with biological targets .
Properties
IUPAC Name |
1,3-thiazol-5-ylmethyl (4S,5S)-4-benzyl-5-[(2S)-2-[(4S)-2,5-dioxo-4-propan-2-ylimidazolidin-1-yl]-3-phenylpropyl]-2-oxo-1,3-oxazolidine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N4O6S/c1-19(2)26-27(35)33(28(36)32-26)22(13-20-9-5-3-6-10-20)15-25-24(14-21-11-7-4-8-12-21)34(30(38)40-25)29(37)39-17-23-16-31-18-41-23/h3-12,16,18-19,22,24-26H,13-15,17H2,1-2H3,(H,32,36)/t22-,24-,25-,26-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTIJBMKZTVMSG-GKXKVECMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N(C(=O)N1)C(CC2C(N(C(=O)O2)C(=O)OCC3=CN=CS3)CC4=CC=CC=C4)CC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N(C(=O)N1)[C@H](C[C@H]2[C@@H](N(C(=O)O2)C(=O)OCC3=CN=CS3)CC4=CC=CC=C4)CC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N4O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1010809-43-4 |
Source
|
Record name | Des(isopropylthiazolyl) hydantoin-oxazolidinone ritonavir | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1010809434 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DES(ISOPROPYLTHIAZOLYL) HYDANTOIN-OXAZOLIDINONE RITONAVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3235739H9M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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